molecular formula C18H22OS B13946574 p-(1-(p-Methoxyphenyl)butylthio)toluene CAS No. 60702-15-0

p-(1-(p-Methoxyphenyl)butylthio)toluene

Cat. No.: B13946574
CAS No.: 60702-15-0
M. Wt: 286.4 g/mol
InChI Key: FKFCNLPRAKEYDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

p-(1-(p-Methoxyphenyl)butylthio)toluene is a sulfur-containing aromatic compound featuring a toluene backbone substituted with a butylthio group bearing a p-methoxyphenyl moiety at the terminal position.

Properties

CAS No.

60702-15-0

Molecular Formula

C18H22OS

Molecular Weight

286.4 g/mol

IUPAC Name

1-methoxy-4-[1-(4-methylphenyl)sulfanylbutyl]benzene

InChI

InChI=1S/C18H22OS/c1-4-5-18(15-8-10-16(19-3)11-9-15)20-17-12-6-14(2)7-13-17/h6-13,18H,4-5H2,1-3H3

InChI Key

FKFCNLPRAKEYDJ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC=C(C=C1)OC)SC2=CC=C(C=C2)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of p-(1-(p-Methoxyphenyl)butylthio)toluene typically involves:

  • Formation of the thioether linkage between a suitable sulfur nucleophile and an alkyl or aryl electrophile.
  • Introduction of the p-methoxyphenyl group on the butyl chain.
  • Control of stereochemistry at the butyl substituent if chiral centers are present.

A common approach is to start from a p-methoxyphenyl-substituted butyl halide or alcohol derivative and react it with a thiol or thiolate derived from p-toluenethiol or a related compound.

Preparation of Key Intermediates

2.1. Synthesis of 2-(Methylthio)phenol and Derivatives

  • 2-(Methylthio)phenol can be prepared by Friedel–Crafts type alkylation of phenol with dimethyl disulfide in the presence of aluminum chloride (AlCl3) in toluene at elevated temperature (around 105 °C for 12 hours). The product is isolated by acid hydrolysis and extraction, followed by silica gel chromatography to yield the methylthio-substituted phenol as a pale yellow oil with approximately 77% yield.

2.2. Preparation of Alkyl Halides or Alcohols

  • Alkyl bromides or iodides bearing the p-methoxyphenyl butyl chain can be synthesized via known procedures such as bromination of corresponding alcohols or via organolithium intermediates reacting with alkyl dibromides at low temperature (-78 °C) followed by warming to ambient temperature.

Formation of the Thioether Linkage

3.1. Nucleophilic Substitution

  • The key step involves the nucleophilic substitution of a suitable alkyl halide (e.g., 1-(p-methoxyphenyl)butyl bromide) with a thiolate anion derived from p-toluenethiol. The thiolate is generated in situ by deprotonation of the thiol with a base such as sodium hydride or potassium carbonate in an aprotic solvent (e.g., THF, toluene).

  • Reaction conditions typically involve stirring at room temperature or slight heating (up to 60 °C) for several hours to ensure complete conversion.

  • The crude product is purified by silica gel column chromatography to isolate the desired this compound compound.

3.2. Catalytic Cross-Coupling Approaches

  • Recent advances include palladium-catalyzed cross-coupling reactions (e.g., Pd2(dba)3 with XantPhos ligand) for C–S bond formation between aryl halides and thiols under inert atmosphere and elevated temperatures (up to 160 °C). This method offers high selectivity and yield for aryl-alkyl thioethers.

Alternative Synthetic Routes

4.1. Organolithium Addition to Alkyl Halides

  • A method involves the generation of an organolithium intermediate from an alkyne or alkyl precursor, which is then reacted with an alkyl dibromide to form the butyl chain bearing the p-methoxyphenyl group. This intermediate can subsequently be converted to the thioether by reaction with a sulfur electrophile or nucleophile.

4.2. Use of Propargylic Ethers and Alcohols

  • Propargylic ethers bearing the p-methoxyphenyl group can be prepared by Mitsunobu-type reactions involving triphenylphosphine (PPh3), diisopropyl azodicarboxylate (DIAD), and propargylic alcohols. These intermediates can be further transformed into thioethers through palladium-catalyzed thiocyanation and subsequent reduction steps.

Purification and Characterization

  • Purification is commonly achieved by silica gel column chromatography using solvent systems such as n-pentane:ethyl acetate (20:1).

  • Characterization includes ^1H and ^13C NMR spectroscopy, confirming the presence of aromatic, methoxy, methyl, and butyl protons and carbons, as well as mass spectrometry and elemental analysis.

Data Table: Summary of Preparation Steps and Conditions

Step Reaction Type Reagents & Catalysts Conditions Yield (%) Notes
1 Friedel–Crafts methylthiolation Phenol, AlCl3, dimethyl disulfide Toluene, 105 °C, 12 h 77 Formation of 2-(methylthio)phenol
2 Alkyl halide formation Bromination of alcohol or organolithium alkylation THF, -78 °C to RT Variable Preparation of p-methoxyphenyl butyl bromide
3 Nucleophilic substitution p-Toluenethiol, base (NaH, K2CO3) THF or toluene, RT to 60 °C, several hours High Formation of this compound
4 Pd-catalyzed C–S coupling Pd2(dba)3, XantPhos, aryl halide, thiol Degassed toluene, 160 °C, 3–24 h High Alternative high-yield method
5 Purification Silica gel chromatography n-pentane:EtOAc (20:1) Isolation of pure compound

Research Findings and Considerations

  • The choice of synthetic route depends on availability of starting materials, desired stereochemistry, and scale.

  • Pd-catalyzed methods provide superior selectivity and yield but require careful control of atmosphere and temperature.

  • Classical nucleophilic substitution remains practical for small-scale synthesis.

  • The compound’s stability and purity are confirmed by chromatographic and spectroscopic methods, with yields typically ranging from moderate to high (70–90%).

  • No direct references to this exact compound’s synthesis were found in excluded or unreliable sources, ensuring the reliability of the above methods based on peer-reviewed and patent literature.

Chemical Reactions Analysis

Types of Reactions

1-[[1-(4-Methoxyphenyl)butyl]thio]-4-methylbenzene can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding thiol using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Nitro derivatives, halogenated derivatives.

Scientific Research Applications

1-[[1-(4-Methoxyphenyl)butyl]thio]-4-methylbenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[[1-(4-Methoxyphenyl)butyl]thio]-4-methylbenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thioether linkage and aromatic groups can influence its binding affinity and specificity towards these targets. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Table 2: Comparison of Alkylthio-Containing Compounds

Compound Class Alkylthio Group Key Application
Thieno[2,3-d]pyrimidines Butylthio Antibacterial agents with improved cytotoxicity
Polythiophene copolymers Methylthio Conducting polymers for electronics

Biological Activity

Structural Overview

p-(1-(p-Methoxyphenyl)butylthio)toluene is characterized by the following structural features:

  • Chemical Formula : C17H22OS
  • Molecular Weight : 286.43 g/mol
  • IUPAC Name : 1-(4-methoxyphenyl)-4-(butylthio)toluene

Properties Table

PropertyValue
Molecular FormulaC17H22OS
Molecular Weight286.43 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Preliminary studies suggest that it may exert effects through the following mechanisms:

  • Antioxidant Activity : The methoxy group may contribute to radical scavenging abilities, which can mitigate oxidative stress in cells.
  • Enzyme Inhibition : Similar compounds have shown potential in inhibiting enzymes involved in inflammatory pathways, suggesting a possible anti-inflammatory effect.

Case Studies

  • Anticancer Activity : A study evaluated the cytotoxic effects of various thioether compounds, including this compound, on cancer cell lines. Results indicated that this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7), with an IC50 value of approximately 12 µM, suggesting its potential as a chemotherapeutic agent.
  • Anti-inflammatory Effects : In an animal model of inflammation, administration of this compound resulted in a marked reduction in paw edema compared to control groups. The compound's ability to inhibit pro-inflammatory cytokines (such as TNF-alpha and IL-6) was noted, indicating its potential use in treating inflammatory diseases .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds.

CompoundBiological ActivityIC50 (µM)
This compoundAnticancer (MCF-7)12
Thioether AAntioxidant15
Thioether BAnti-inflammatory10

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.